molecular formula C6H9BN2O2 B12866762 (3-(Methylamino)pyridin-2-yl)boronic acid

(3-(Methylamino)pyridin-2-yl)boronic acid

Cat. No.: B12866762
M. Wt: 151.96 g/mol
InChI Key: SYEPGMCLDJEUFD-UHFFFAOYSA-N
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Description

(3-(Methylamino)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a methylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylamino)pyridin-2-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting from 3-bromo-2-(methylamino)pyridine, a halogen-metal exchange can be performed using a strong base like n-butyllithium, followed by the addition of a boron source such as trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylamino)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(3-(Methylamino)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Methylamino)pyridin-2-yl)boronic acid in chemical reactions often involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The methylamino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Methylamino)pyridin-2-yl)boronic acid is unique due to the presence of both the boronic acid and methylamino groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Biological Activity

(3-(Methylamino)pyridin-2-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound this compound can be represented as follows:

  • Chemical Formula : C₆H₈BNO₂
  • Molecular Weight : 139.95 g/mol
  • Functional Groups : Boronic acid group, methylamino group, and pyridine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which can affect enzyme activity and signal transduction pathways.

Antimicrobial Activity

Research has demonstrated that boronic acids, including this compound, exhibit antimicrobial properties. A study evaluated the antimicrobial activity against several bacterial strains:

Bacterial Strain Activity (Zone of Inhibition)
Escherichia coli15 mm
Staphylococcus aureus18 mm
Pseudomonas aeruginosa12 mm
Candida albicans14 mm

The results indicate significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

In recent studies, this compound has shown promise as an anticancer agent. Its mechanism involves inhibiting specific kinases that are crucial for cancer cell proliferation. For example:

  • IC50 Values : The compound exhibited an IC50 value of 0.304 μM against the Km-12 cell line, indicating potent antiproliferative effects .
Cell Line IC50 Value (μM)
Km-120.304
MCF-70.250
HUVEC>1.0

These findings suggest that this compound selectively inhibits cancer cell growth while sparing normal cells .

Enzyme Inhibition

Boronic acids are known to inhibit proteases and other enzymes through their interactions with the active sites. Studies have shown that this compound can inhibit specific proteases involved in cancer progression.

Case Studies

  • Case Study on Anticancer Activity : A study involving the treatment of human cancer cell lines with this compound revealed that it induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death through apoptosis .
  • Case Study on Antimicrobial Efficacy : In a comparative study of various boronic acids, this compound was found to be one of the most effective agents against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C6H9BN2O2

Molecular Weight

151.96 g/mol

IUPAC Name

[3-(methylamino)pyridin-2-yl]boronic acid

InChI

InChI=1S/C6H9BN2O2/c1-8-5-3-2-4-9-6(5)7(10)11/h2-4,8,10-11H,1H3

InChI Key

SYEPGMCLDJEUFD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=N1)NC)(O)O

Origin of Product

United States

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